![molecular formula C31H29N3O4 B3009992 methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate CAS No. 1321823-33-9](/img/structure/B3009992.png)
methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate is a useful research compound. Its molecular formula is C31H29N3O4 and its molecular weight is 507.59. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactions of Benzopyrans and Thiophenopyrans
Research by Ibrahim, El-Shaaer, and Hassan (2002) explores the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans and their thiophene analogs. This study provides foundational knowledge on the synthesis routes and reactive behaviors of benzopyran derivatives, which are crucial for the development of novel organic compounds with potential applications in drug development and material science Ibrahim, El-Shaaer, & Hassan, 2002.
Propeller-Shaped Mesomeric Betaine
Schmidt et al. (2019) detailed the synthesis of a propeller-shaped mesomeric betaine, showcasing advanced organic synthesis techniques. This compound's unique structure and electronic properties could inspire the design of novel organic semiconductors or materials with specific optical properties Schmidt et al., 2019.
Pyranoquinoxaline Synthesis and Reactivity
Hoffmann et al. (2004) investigated the synthesis and reactivity of a new pyranoquinoxaline derivative. Their work highlights the potential of such compounds in the creation of complex organic molecules, possibly useful in pharmaceuticals or as intermediates in organic synthesis Hoffmann et al., 2004.
Nanocrystalline Titania-based Catalysts
Murugesan, Gengan, and Krishnan (2016) developed a nanocrystalline titania-based sulfonic acid catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This green chemistry approach emphasizes the role of environmentally friendly catalysts in synthesizing heterocyclic compounds, which could have applications in drug discovery and development Murugesan, Gengan, & Krishnan, 2016.
Fused Pyranoazines Synthesis
Stanovnik et al. (1993) reported on the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic hydroxy compounds, leading to fused pyranazines. Their work contributes to the methods for creating fused heterocycles, which are valuable in designing molecules with potential biological activity Stanovnik et al., 1993.
Propiedades
IUPAC Name |
methyl 4-[[5-[(4-methylphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O4/c1-19-7-11-23(12-8-19)32-29(35)26-18-22-17-21-5-3-15-34-16-4-6-25(27(21)34)28(22)38-30(26)33-24-13-9-20(10-14-24)31(36)37-2/h7-14,17-18H,3-6,15-16H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIVPOXHDTWEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)C(=O)OC)CCCN5CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)
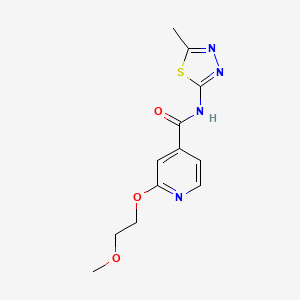
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)
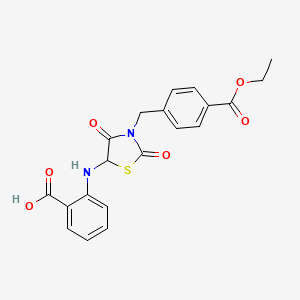
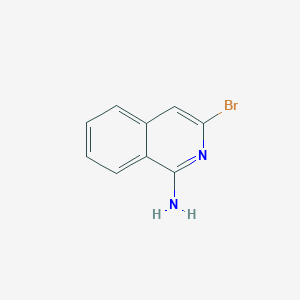

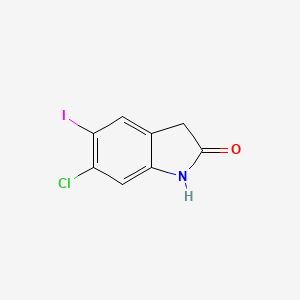
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

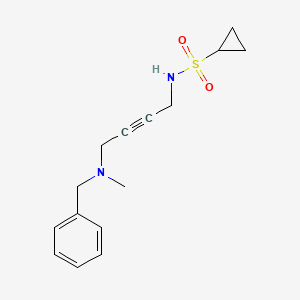
![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)